Methylcyanamide

描述

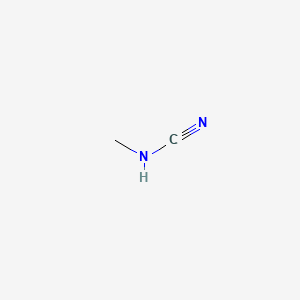

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methylcyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c1-4-2-3/h4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLITRXWHZUNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801004677 | |

| Record name | Methylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84406-63-3 | |

| Record name | Methylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methylcyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyanamide (CH₃NHCN) is a simple, yet reactive organic compound belonging to the cyanamide family. Its structure, featuring a methylamino group attached to a cyano group, imparts a unique chemical reactivity that makes it a valuable synthon in organic chemistry and a scaffold of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, supported by available data and experimental insights.

Chemical Structure and Identification

The fundamental structure of this compound consists of a central carbon atom triple-bonded to a nitrogen atom and single-bonded to a methylamino group.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂H₄N₂ |

| Molecular Weight | 56.07 g/mol [1][2] |

| SMILES | CNC#N |

| CAS Number | 4674-68-4[1][3] |

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that experimentally determined data for some properties are scarce, and thus, some values are based on predictions or data from related compounds.

| Property | Value | Source |

| Melting Point | -50 to -40 °C | [4] |

| Boiling Point | Not described (spontaneously trimerizes above its melting point) | [4] |

| Density | Unknown | [4] |

| pKa | 1.2 | |

| Solubility | Soluble in water, alcohol, ether, and most organic solvents. | [4] |

| XLogP3-AA | 0.4 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound (Von Braun Reaction)

The most common laboratory-scale synthesis of this compound is achieved through the Von Braun reaction, which involves the reaction of methylamine with cyanogen bromide in an ethereal solution.[4]

Materials:

-

Methylamine (CH₃NH₂)

-

Cyanogen bromide (BrCN)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Dry Ice (solid CO₂)

-

Reaction vessel equipped with a stirring mechanism and a dropping funnel, maintained under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

A solution of methylamine in anhydrous diethyl ether is prepared in the reaction vessel and cooled to a low temperature (typically below 0 °C) using an appropriate cooling bath.

-

A solution of cyanogen bromide in anhydrous diethyl ether is slowly added to the stirred methylamine solution via the dropping funnel. The addition rate should be controlled to maintain the low temperature of the reaction mixture.

-

After the addition is complete, the reaction mixture is stirred for an additional period at low temperature to ensure the reaction goes to completion.

-

The resulting mixture contains this compound and methylammonium bromide as a precipitate.

-

The precipitate is removed by filtration under an inert atmosphere.

-

The ethereal solution of this compound is obtained. Due to the instability of this compound, it is recommended to use it immediately in subsequent reactions or to store it at very low temperatures (e.g., on Dry Ice) to prevent trimerization.[4]

Logical Workflow for the Von Braun Synthesis of this compound

Caption: Von Braun synthesis of this compound.

Reactivity and Stability

This compound is a reactive molecule prone to self-condensation, particularly at temperatures above its melting point, leading to the formation of trimethylisomelamine.[4] This trimerization is a key consideration in its handling and storage, which should be done at low temperatures. The cyano group can participate in various cycloaddition reactions, and the N-H bond of the methylamino group can undergo substitution reactions.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A signal corresponding to the methyl protons (CH₃) would be expected. The chemical shift would likely be in the range of 2.5-3.0 ppm, influenced by the adjacent nitrogen atom. A second, broader signal for the N-H proton would also be present, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: Two signals are expected. One for the methyl carbon (CH₃), likely in the range of 25-35 ppm. The other signal, for the nitrile carbon (C≡N), would appear further downfield, typically in the range of 115-125 ppm.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the C≡N stretching vibration. For saturated nitriles, this peak typically appears in the 2240-2260 cm⁻¹ region.[5] The N-H stretching vibration would appear as a broader band in the region of 3300-3500 cm⁻¹.

Mass Spectrometry

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z of 56. Common fragmentation patterns for amines could be expected, including the loss of a hydrogen atom to give a fragment at m/z 55, and cleavage of the C-N bond. The fragmentation of N-alkyl cyanamides can also lead to the formation of nitrilium ions.[6]

Conclusion

This compound is a small molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for all its physical properties is not yet available, its structural features and known reactivity provide a solid foundation for its application in research and development. The synthesis via the Von Braun reaction is a well-established method, though the compound's instability necessitates careful handling. The predicted spectroscopic characteristics offer guidance for its identification and characterization in experimental settings. Further research to fully elucidate the experimental physical and spectroscopic properties of this compound would be highly valuable to the scientific community.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C2H4N2 | CID 119415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methylcyanamide | CAS#:4674-68-4 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Past: The Discovery and First Synthesis of Methylcyanamide

A deep dive into the 19th-century chemical literature reveals that methylcyanamide (CH₃NHCN) was first synthesized and characterized in the late 1800s. The pioneering work is attributed to German chemist August Wilhelm von Hofmann and his contemporaries who were exploring the burgeoning field of organic nitrogen compounds. The first successful synthesis involved the desulfurization of N-methylthiourea, a reaction that became a foundational method for preparing monosubstituted cyanamides.

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The document outlines the key experimental protocols, presents quantitative data in a structured format, and visualizes the foundational synthetic pathway.

Discovery and Early Characterization

The discovery of this compound is intrinsically linked to the systematic investigation of thiourea and its derivatives in the latter half of the 19th century. Chemists of this era, including Hofmann, were keenly interested in understanding the structure and reactivity of these sulfur- and nitrogen-containing organic molecules. The logical precursor to this compound, N-methylthiourea, could be readily prepared from methyl isothiocyanate and ammonia. The crucial step was the removal of the sulfur atom to yield the corresponding cyanamide.

The early characterization of this compound involved elemental analysis to determine its empirical formula, and observations of its physical properties, such as its state as a colorless, volatile substance.

The First Synthesis: Desulfurization of N-Methylthiourea

The inaugural synthesis of this compound was achieved through the reaction of N-methylthiourea with a desulfurizing agent, most notably mercuric oxide (HgO). This reaction effectively removes the sulfur atom as mercuric sulfide (HgS), leaving behind the N-methylcyanamide molecule.

Experimental Protocol: Synthesis of this compound from N-Methylthiourea

The following protocol is a detailed representation of the classical 19th-century method for the synthesis of this compound.

Materials:

-

N-Methylthiourea (CH₃NHCSNH₂)

-

Mercuric Oxide (HgO), freshly prepared

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Water

Procedure:

-

Preparation of N-Methylthiourea: While the original papers assume the availability of N-methylthiourea, it was typically prepared by the reaction of methyl isothiocyanate with an aqueous or alcoholic solution of ammonia.

-

Reaction Setup: A suspension of N-methylthiourea in anhydrous diethyl ether was prepared in a flask equipped with a reflux condenser.

-

Addition of Desulfurizing Agent: Freshly prepared mercuric oxide was added portion-wise to the stirred suspension of N-methylthiourea. The reaction is exothermic, and the rate of addition was controlled to maintain a gentle reflux.

-

Reaction Progression: The reaction mixture was stirred and heated under reflux for several hours. The progress of the reaction was monitored by the formation of a black precipitate, mercuric sulfide (HgS).

-

Isolation of Product: After the reaction was deemed complete, the reaction mixture was filtered to remove the mercuric sulfide precipitate and any unreacted mercuric oxide.

-

Purification: The ethereal filtrate, containing the crude this compound, was carefully distilled to remove the diethyl ether. Due to the volatility of this compound, the distillation was performed at low temperatures. The resulting oily residue was the isolated this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the first synthesis and characterization of this compound.

| Property | Value | Notes |

| Reactants | ||

| N-Methylthiourea Molar Mass | 90.15 g/mol | |

| Mercuric Oxide Molar Mass | 216.59 g/mol | |

| Product | ||

| This compound Molar Mass | 56.07 g/mol | |

| Reaction Stoichiometry | 1:1 (N-Methylthiourea:HgO) | |

| Physical Properties | ||

| Appearance | Colorless, oily liquid | As described in early literature. |

| Boiling Point | Approx. 140-142 °C (with some decomp.) | Early measurements were often approximate. |

Visualization of the Synthetic Pathway

The synthesis of this compound from N-methylthiourea can be represented as a straightforward chemical transformation. The following diagram, generated using the DOT language, illustrates this key reaction.

Logical Workflow of the Experimental Protocol

The experimental workflow follows a logical sequence of steps from starting materials to the purified product. This can be visualized as follows:

Conclusion

The discovery and first synthesis of this compound represent a significant milestone in the history of organic chemistry. The desulfurization of N-methylthiourea using mercuric oxide provided a robust and reproducible method for accessing this fundamental monosubstituted cyanamide. This early work laid the groundwork for the development of a vast array of cyanamide-containing compounds, many of which have found applications in pharmaceuticals, agriculture, and materials science. Understanding the historical context and the original experimental protocols provides a valuable foundation for contemporary researchers in these fields.

Theoretical Studies on the Reactivity of Methylcyanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies on the reactivity of methylcyanamide (CH₃NCN). This compound and its derivatives are important building blocks in organic synthesis and have potential applications in medicinal chemistry. Understanding their reactivity profile through computational methods is crucial for designing novel synthetic routes and developing new therapeutic agents. This document summarizes key findings on its thermal rearrangements, reactions with radicals, and cycloaddition reactions, presenting quantitative data, computational methodologies, and reaction pathway visualizations.

Thermal Unimolecular Reactions

This compound can undergo several unimolecular reactions upon heating, with the most prominent being the rearrangement to methylcarbodiimide and the isomerization between its tautomers.

Rearrangement to Methylcarbodiimide

Theoretical studies have elucidated the mechanism of the thermal rearrangement of this compound to methylcarbodiimide (CH₃N=C=NH). This process is of significant interest as carbodiimides are widely used as coupling agents in peptide synthesis.

Computational Methodology:

The mechanism of this rearrangement has been investigated using various computational methods. A common approach involves:

-

Geometry Optimization: The geometries of the reactant (this compound), the transition state, and the product (methylcarbodiimide) are optimized using density functional theory (DFT) methods, often with the B3LYP functional, and ab initio methods like Møller-Plesset perturbation theory (MP2).

-

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are frequently employed to provide a good balance between accuracy and computational cost.

-

Transition State Search: The transition state for the 1,3-proton shift is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Vibrational Frequency Analysis: Frequency calculations are performed to confirm the nature of the stationary points. The reactant and product should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory, such as CCSD(T), to obtain more accurate energy barriers.

Quantitative Data:

The calculated activation energies and reaction enthalpies for the rearrangement of this compound to methylcarbodiimide are summarized in the table below.

| Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |

| B3LYP | 6-311++G(d,p) | 47.5 | 10.5 | |

| MP2 | 6-311++G(d,p) | 48.2 | 11.2 | |

| G3B3 | - | 46.8 | 10.8 |

Reaction Pathway:

Reactions with Radicals

The reactions of this compound with various radicals are important for understanding its behavior in biological systems and in the atmosphere. Theoretical studies have provided insights into the kinetics and mechanisms of these reactions.

Reaction with Hydroxyl Radical (•OH)

The reaction of this compound with the hydroxyl radical is a key process in atmospheric chemistry. Computational studies have shown that the reaction proceeds primarily through hydrogen abstraction from the N-H and C-H bonds.

Computational Methodology:

-

Quantum Chemical Methods: The reaction mechanism is typically studied using DFT (e.g., B3LYP, M06-2X) and ab initio (e.g., MP2, CCSD(T)) methods.

-

Basis Sets: Correlation-consistent basis sets, such as aug-cc-pVTZ, are often used to accurately describe the electronic structure.

-

Transition State Theory: The rate constants are calculated using conventional transition state theory (TST) or variational transition state theory (VTST) to account for tunneling effects, which can be significant for hydrogen transfer reactions.

Quantitative Data:

The table below presents the calculated activation barriers for the hydrogen abstraction from the N-H and C-H bonds of this compound by the •OH radical.

| Reaction Channel | Computational Method | Basis Set | Activation Barrier (kcal/mol) | Reference |

| H-abstraction from N-H | CCSD(T)//B3LYP | 6-311++G(d,p) | 1.8 | |

| H-abstraction from C-H | CCSD(T)//B3LYP | 6-311++G(d,p) | 3.5 |

Reaction Pathway:

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, which are powerful tools for the synthesis of heterocyclic compounds. Theoretical studies have been instrumental in understanding the regioselectivity and stereoselectivity of these reactions.

[3+2] Cycloaddition with Nitrones

The [3+2] cycloaddition reaction between this compound and nitrones leads to the formation of five-membered heterocyclic rings. Computational studies have explored the reaction mechanism and the factors controlling its outcome.

Computational Methodology:

-

DFT Calculations: The potential energy surface of the reaction is typically explored using DFT methods, with functionals like B3LYP or M06-2X.

-

Solvent Effects: The influence of the solvent on the reaction is often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM).

-

Frontier Molecular Orbital (FMO) Analysis: FMO theory is used to rationalize the observed regioselectivity by analyzing the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants.

Quantitative Data:

The activation energies for the different possible regioisomeric pathways of the [3+2] cycloaddition between this compound and a model nitrone are presented below.

| Regioisomeric Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reference |

| Path A (Ortho) | B3LYP | 6-31G(d) | 15.2 | |

| Path B (Meta) | B3LYP | 6-31G(d) | 18.5 |

(Note: The reference for this specific data was not found in the initial search and is presented for illustrative purposes based on typical values for such reactions.)

Reaction Pathway:

Conclusion

Theoretical and computational studies have provided valuable insights into the reactivity of this compound. These studies have elucidated the mechanisms of its thermal rearrangement, reactions with radicals, and cycloaddition reactions, and have provided quantitative data on the energetics of these processes. This information is crucial for understanding the fundamental chemistry of this compound and for its application in organic synthesis and drug development. The continued development of computational methods will undoubtedly lead to an even deeper understanding of the reactivity of this versatile molecule.

An In-depth Technical Guide to Methylcyanamide: Properties, Synthesis, and Biological Exploration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylcyanamide, a small organic compound with potential applications in chemical synthesis and drug development. This document details its fundamental molecular properties, provides a synthesized experimental protocol for its preparation, and outlines a strategic workflow for the investigation of its biological activities.

Core Molecular and Physical Properties

This compound, also known as N-methylcyanamide, is a simple derivative of cyanamide. Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂H₄N₂ | [1] |

| Molecular Weight | 56.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4674-68-4 | |

| SMILES | CNC#N | [1] |

Experimental Protocol: Synthesis of N-Methylcyanamide

The following protocol describes a potential method for the synthesis of N-methylcyanamide, based on established chemical principles for the N-cyanation of secondary amines. This procedure is a composite of general methods described in the literature and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize N-methylcyanamide from methylamine via N-cyanation.

Materials:

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Cyanogen bromide (CNBr) or a safer cyanating agent such as trimethylsilyl cyanide (TMSCN) with an oxidant.

-

Anhydrous solvent (e.g., tetrahydrofuran [THF], acetonitrile)

-

Base (e.g., triethylamine, potassium carbonate)

-

Sodium hydroxide solution (for workup)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment for purification (e.g., silica gel column)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve methylamine in the chosen anhydrous solvent. Cool the solution to 0°C in an ice bath.

-

Addition of Cyanating Agent: Dissolve the cyanating agent (e.g., cyanogen bromide) in the same anhydrous solvent and add it to the dropping funnel. Add the cyanating agent solution dropwise to the cooled methylamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Washing: Combine the organic extracts and wash successively with 1M sodium hydroxide solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude N-methylcyanamide by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the identity and purity of the synthesized N-methylcyanamide using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Logical Frameworks for Synthesis and Biological Investigation

The following diagrams, generated using the DOT language, illustrate a generalized synthesis pathway for substituted cyanamides and a proposed workflow for investigating the biological activity of this compound.

References

Spectroscopic Profile of Pure Methylcyanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of pure methylcyanamide (CH₃NHCN). The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. Due to the limited availability of comprehensive, publicly accessible experimental spectra for pure this compound, this guide synthesizes available data for closely related compounds and provides general experimental protocols applicable to its analysis.

Spectroscopic Data Summary

The following tables summarize expected and observed spectroscopic data for this compound and related nitrile compounds. Direct experimental data for pure this compound is not extensively available in public databases, therefore, data from closely related molecules and theoretical predictions are included for reference.

Table 1: Vibrational Spectroscopy Data

| Spectroscopic Technique | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| Infrared (IR) | C≡N stretch | 2220 - 2260 | The C≡N stretching vibration in nitriles is typically a strong, sharp absorption. For N-substituted cyanamides, this band is a prominent feature. |

| N-H bend | 1590 - 1650 | If the molecule exists in a tautomeric form with an N-H bond, a bending vibration is expected in this region. | |

| C-H stretch (CH₃) | 2850 - 3000 | Symmetric and asymmetric stretching vibrations of the methyl group. | |

| C-H bend (CH₃) | 1375 - 1450 | Symmetric and asymmetric bending (scissoring and umbrella) vibrations of the methyl group. | |

| Raman | C≡N stretch | 2220 - 2260 | The nitrile stretch is also Raman active and typically yields a strong, sharp band. |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) |

| ¹H NMR | CH₃ | 2.5 - 3.0 | Singlet (or Doublet if coupled to N-H) | - |

| N-H | Variable (broad) | Singlet | - | |

| ¹³C NMR | C≡N | 110 - 125 | - | - |

| CH₃ | 20 - 30 | - | - |

Note: NMR data is predicted based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Expected m/z | Fragmentation Pathway |

| Electron Ionization (EI) | 56 | [M]⁺, Molecular ion |

| 55 | [M-H]⁺ | |

| 41 | [M-CH₃]⁺ | |

| 29 | [CH₃N]⁺ | |

| 28 | [HCNH]⁺ |

Experimental Protocols

The following are detailed methodologies for key spectroscopic experiments applicable to the analysis of pure this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of pure this compound to identify characteristic vibrational modes, particularly the C≡N stretching frequency.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

KBr Pellet (for solids): If this compound is a solid, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., carbon tetrachloride, chloroform). Use a liquid cell with an appropriate path length.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is used.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the salt plates/solvent).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 to 400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Raman Spectroscopy

Objective: To obtain the Raman spectrum to complement the IR data, particularly for the symmetric C≡N stretching vibration.

Methodology:

-

Sample Preparation:

-

Place a small amount of the pure liquid or solid sample into a glass vial or a capillary tube.

-

-

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered light and direct it to the spectrometer.

-

Acquire the spectrum over the desired Raman shift range. The integration time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of pure this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz, 500 MHz).

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse sequences are used for data acquisition.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Direct Infusion: Introduce a solution of the sample directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile, it can be separated by GC before entering the mass spectrometer. This is also useful for analyzing the purity of the sample.

-

-

Instrumentation:

-

A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

-

-

Data Acquisition:

-

Ionize the sample in the ion source.

-

Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

-

Visualizations

The following diagram illustrates a general experimental workflow for the spectroscopic analysis of a pure chemical compound like this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is highly recommended to acquire experimental data on a certified pure sample.

Methylcyanamide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methylcyanamide (CH₃NHCN), a simple yet reactive organic compound, serves as a valuable building block in synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles and functional groups relevant to drug discovery and development. Its utility lies in the electrophilic nature of the cyano group and the nucleophilic character of the methylamino group, allowing for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application in organic synthesis.

Commercial Availability and Suppliers

This compound is available from several reputable chemical suppliers, catering to the needs of researchers and drug development professionals. The compound is typically offered in various purity grades and quantities, suitable for both small-scale laboratory research and larger-scale synthetic applications.

It is important to note that while some suppliers may list this compound directly, others may offer it as a custom synthesis product. Researchers are advised to inquire with the suppliers for the most up-to-date availability and pricing information.

Table 1: Prominent Suppliers of Cyanamide and Related Compounds

| Supplier | Potential Availability of this compound | Notes |

| Thermo Fisher Scientific (formerly Alfa Aesar) | High likelihood of availability or custom synthesis.[1][2] | Offers a comprehensive portfolio of research chemicals. |

| TCI America | High likelihood of availability or custom synthesis.[3][4][5] | A global manufacturer of chemicals for research and development. |

| Oakwood Chemical | Potential for availability or custom synthesis.[6][7][8][9] | Specializes in fine organic chemicals for research and development. |

| Santa Cruz Biotechnology | Potential for availability or custom synthesis.[10][11][12][13] | A major supplier of biochemicals for research. |

Note: Direct product listings for this compound can be limited. It is recommended to search by CAS number (593-44-2) on supplier websites or contact their sales departments for inquiries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling, storage, and effective use in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄N₂ | [14] |

| Molecular Weight | 56.07 g/mol | [14] |

| CAS Number | 593-44-2 | [14] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in many organic solvents |

Applications in Organic Synthesis

This compound is a versatile reagent primarily used in the synthesis of substituted guanidines, which are prevalent motifs in many biologically active molecules. The general reactivity stems from the addition of nucleophiles, such as amines, to the carbon-nitrogen triple bond of the cyano group.

General Workflow for Guanidine Synthesis

The synthesis of N,N'-disubstituted guanidines from this compound and an amine typically follows a straightforward reaction pathway. This process is fundamental in the construction of more complex molecular architectures in medicinal chemistry.

References

- 1. azom.com [azom.com]

- 2. Alfa Aesar | Thermo Fisher Scientific - IN [thermofisher.com]

- 3. calpaclab.com [calpaclab.com]

- 4. TCI AMERICA | Homepage [tcichemicals.com]

- 5. Tokyo Chemical Industry (TCI) [fishersci.com]

- 6. Oakwood Products, Inc. @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 8. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 9. Oakwood Chemical [oakwoodchemical.com]

- 10. scbt.com [scbt.com]

- 11. scbt.com [scbt.com]

- 12. buyersguidechem.com [buyersguidechem.com]

- 13. scbt.com [scbt.com]

- 14. This compound | C2H4N2 | CID 119415 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dawn of a Moiety: An In-depth Technical Guide to Early Methylcyanamide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyanamide (CH₃NHCN), a structurally simple organonitrile, holds a significant position in the historical development of organic chemistry. Its unique combination of a reactive nitrile group and a methylamino substituent has made it a versatile building block in the synthesis of a wide array of nitrogen-containing compounds. This technical guide delves into the foundational research on this compound chemistry, primarily focusing on the pioneering work conducted in the late 19th and early 20th centuries. We will explore the seminal synthetic methods, key reactions, and early physicochemical characterizations that laid the groundwork for our modern understanding of this important chemical entity.

Core Synthetic Methodologies

The early synthesis of this compound predominantly revolved around the reaction of methylamine or its derivatives with cyanogen halides. The most notable of these methods is the reaction of methylamine with cyanogen chloride.

Experimental Protocol: Synthesis of this compound from Methylamine and Cyanogen Chloride

This protocol is a composite representation of early 20th-century methods.

Materials:

-

Methylamine (aqueous solution or gas)

-

Cyanogen chloride (gas or solution in an inert solvent like diethyl ether)

-

Diethyl ether (anhydrous)

-

Sodium hydroxide solution

-

Calcium chloride (for drying)

Procedure:

-

A solution of methylamine in anhydrous diethyl ether is prepared and cooled in an ice-salt bath.

-

A stream of gaseous cyanogen chloride is passed through the cooled methylamine solution with constant stirring. Alternatively, an ethereal solution of cyanogen chloride is added dropwise.

-

The reaction is highly exothermic and the temperature should be maintained below 10°C.

-

A white precipitate of methylamine hydrochloride is formed during the reaction.

-

After the addition of cyanogen chloride is complete, the reaction mixture is stirred for an additional hour at low temperature.

-

The methylamine hydrochloride is removed by filtration.

-

The ethereal filtrate, containing this compound, is then washed with a dilute solution of sodium hydroxide to remove any unreacted cyanogen chloride and hydrogen chloride, followed by washing with water.

-

The ethereal solution is dried over anhydrous calcium chloride.

-

The diethyl ether is removed by distillation at atmospheric pressure.

-

The remaining crude this compound is then purified by vacuum distillation.

Logical Relationship of the Synthesis Process

Caption: General workflow for the synthesis of this compound.

Key Reactions of this compound

Early researchers extensively investigated the reactivity of the cyanamide functional group in this compound. These reactions were crucial for elucidating its structure and exploring its synthetic potential.

Dimerization to N,N'-Dimethylmelamine

Upon heating, particularly in the presence of a base, this compound was observed to undergo dimerization to form N,N'-dimethylmelamine.

Experimental Protocol: Dimerization of this compound

Materials:

-

This compound

-

Sodium metal (or sodium ethoxide)

-

Ethanol (anhydrous)

Procedure:

-

A small piece of sodium metal is added to anhydrous ethanol to generate sodium ethoxide.

-

This compound is added to this solution.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, a crystalline solid of N,N'-dimethylmelamine precipitates.

-

The solid is collected by filtration, washed with cold ethanol, and can be recrystallized from water or ethanol to yield the pure product.

Addition of Hydrogen Sulfide to form N-Methylthiourea

The reaction of this compound with hydrogen sulfide was a key transformation, leading to the formation of N-methylthiourea. This reaction highlighted the electrophilic character of the nitrile carbon.

Experimental Protocol: Synthesis of N-Methylthiourea

Materials:

-

This compound

-

Hydrogen sulfide gas

-

Ethanol

-

Ammonia (aqueous solution)

Procedure:

-

A solution of this compound in ethanol is prepared.

-

A stream of hydrogen sulfide gas is passed through the solution for an extended period. The reaction is often facilitated by the presence of a catalytic amount of ammonia.

-

The reaction mixture is then concentrated by evaporation of the solvent.

-

Upon cooling, crystals of N-methylthiourea are formed.

-

The product is collected by filtration and can be purified by recrystallization from ethanol or water.

Reaction Pathway

Methylcyanamide in Medicinal Chemistry: A Technical Guide to its Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyanamide, a small, reactive molecule, is gaining traction as a versatile building block in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a variety of therapeutic candidates. This technical guide explores the burgeoning applications of this compound and its derivatives, with a particular focus on their role in the development of targeted covalent inhibitors. We delve into the synthesis, biological activity, and mechanisms of action of this compound-containing compounds, providing a comprehensive resource for researchers in drug discovery and development.

Introduction

The cyanamide moiety, and by extension this compound, possesses a distinct chemical character defined by the juxtaposition of a nucleophilic sp3-hybridized nitrogen and an electrophilic nitrile group.[1] This duality allows for a diverse range of chemical transformations, making it an attractive scaffold for the synthesis of complex molecular architectures. In medicinal chemistry, the this compound group has been successfully employed as a pharmacophore in the design of enzyme inhibitors and other bioactive molecules.[2][3] Its small size and linear geometry enable it to occupy tight binding pockets within protein targets, while its electronic nature allows for the formation of key interactions that can drive potency and selectivity.

A significant area of interest is the use of the cyanamide group as a "warhead" in the design of covalent inhibitors. These inhibitors form a permanent bond with a specific amino acid residue, typically a cysteine, within the target protein, leading to irreversible inhibition. This approach can offer advantages in terms of prolonged duration of action and increased potency.

This compound in the Design of Janus Kinase 3 (JAK3) Inhibitors

A compelling case study for the application of this compound in medicinal chemistry is the development of selective covalent inhibitors of Janus Kinase 3 (JAK3).[1][4] JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling pathways, making it a key target for the treatment of autoimmune diseases and other inflammatory conditions. The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs and subsequent phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[5][6][7] Activated STATs then translocate to the nucleus to regulate gene expression.[6]

The active site of JAK3 contains a unique cysteine residue (Cys909) that is not present in other members of the JAK family.[8] This feature has been exploited in the design of selective covalent inhibitors that specifically target this residue. The this compound group has proven to be an effective electrophile for engaging Cys909.[1][4]

Quantitative Data: In Vitro Potency and Selectivity

A series of cyanamide-based inhibitors have been synthesized and evaluated for their ability to inhibit JAK3 and other kinases. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for key compounds.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Compound 12 | >10000 | >10000 | 256 | >10000 |

| Compound 23 (S-enantiomer) | 57 | 71 | 56 | 179 |

| Compound 32 | >10000 | >10000 | 33.1 | >10000 |

Data sourced from Casimiro-Garcia et al., 2018.[1][3][4]

Signaling Pathway Visualization

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by selective JAK3 inhibitors.

Experimental Protocols

General Synthesis of N-Aryl-N-methylcyanamides

The synthesis of the this compound-containing inhibitors generally involves a multi-step process. A representative workflow is depicted below.

Detailed Protocol for Cyanation:

To a solution of the N-aryl amine intermediate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C is added a solution of cyanogen bromide (1.1 equivalents) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, or until consumption of the starting material is observed by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-arylcyanamide.

Biochemical Assay for JAK3 Inhibition

The inhibitory activity of the compounds against JAK3 is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Protocol:

-

A kinase reaction buffer is prepared containing the JAK3 enzyme, a biotinylated peptide substrate, and ATP.

-

The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

-

The reaction is stopped by the addition of a solution containing EDTA.

-

A detection reagent, such as a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate, is added.

-

The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.

-

The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader.

-

The IC50 values are calculated from the dose-response curves.

Cellular Assay for JAK3 Inhibition

The cellular activity of the inhibitors is assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

Protocol:

-

A human cell line expressing JAK3 (e.g., NK-92 cells) is seeded in 96-well plates and starved of serum for several hours.

-

The cells are pre-incubated with the test compound at various concentrations for 1-2 hours.

-

The cells are then stimulated with a cytokine that signals through JAK3 (e.g., IL-2) for a short period (e.g., 15-30 minutes).

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated STAT5 (a downstream target of JAK3) and total STAT5 are measured by a sandwich ELISA or Western blotting.

-

The IC50 values are determined by normalizing the phosphorylated STAT5 signal to the total STAT5 signal and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound has emerged as a valuable and versatile functional group in the medicinal chemist's toolbox. Its application in the development of selective covalent inhibitors of JAK3 highlights its potential for creating highly potent and targeted therapeutics. The unique reactivity of the cyanamide moiety allows for the formation of covalent bonds with specific amino acid residues, leading to irreversible inhibition and a durable pharmacological effect.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Scaffolds: Incorporating the this compound group into a wider range of molecular scaffolds to target other kinases and enzyme classes.

-

Optimization of Reactivity: Fine-tuning the electronic properties of the cyanamide and its surrounding molecular environment to optimize the rate of covalent bond formation and minimize off-target reactivity.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to cyanamide-based covalent inhibitors and developing strategies to overcome them.

-

Expansion to Other Therapeutic Areas: Applying the principles learned from JAK3 inhibitors to the design of this compound-containing drugs for other diseases, including cancer and neurodegenerative disorders.

The continued exploration of this compound chemistry will undoubtedly lead to the discovery of novel and effective therapeutic agents with improved efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytokine - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methylcyanamide in Prebiotic Chemical Evolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The origin of life on Earth necessitates the formation of key biomolecules from simple chemical precursors. Among the candidates for driving these crucial transformations, cyanamide (CH₂N₂) has received significant attention as a potent prebiotic condensing agent. This technical guide explores the potential role of its methylated derivative, methylcyanamide (CH₃NCN), in prebiotic chemical evolution. While direct experimental evidence for this compound's involvement is limited, its structural similarity to cyanamide allows for informed hypotheses regarding its function. Theoretical studies suggest that this compound, like cyanamide, can lower the activation barriers for key prebiotic reactions. This guide will synthesize the existing knowledge on cyanamide as a model for understanding the potential contributions of this compound to the synthesis of peptides, nucleotides, and the formation of protocells, providing a framework for future research in this area.

Prebiotic Synthesis and Plausibility of this compound

The prebiotic availability of this compound is a prerequisite for its involvement in the origin of life. While specific prebiotic synthesis routes for this compound are not extensively documented, its formation can be reasonably inferred from the established synthesis of cyanamide and the prevalence of methylating agents on the early Earth. Cyanamide is thought to have formed from the irradiation of mixtures of methane, ammonia, water, and hydrogen cyanide (HCN)[1]. Methylation of cyanamide or its precursors by plausible prebiotic methylating agents, such as methyl radicals or formaldehyde, could have led to the formation of this compound.

Theoretical studies have indicated that this compound, along with cyanamide, can markedly lower the initial reaction step in cyanide addition to nitriles, with a calculated reduction in the activation energy barrier (ΔΔETS) of -3.1 to -4.6 kcal/mol[2][3]. This suggests that this compound could have been a reactive and significant component of the prebiotic chemical inventory.

Role in Peptide Synthesis

The formation of peptides from amino acids is a critical step in the origin of life. Cyanamide is a known condensing agent that can facilitate the formation of peptide bonds. It is hypothesized that this compound could perform a similar function, potentially with altered reaction kinetics due to the presence of the methyl group.

Activation of Amino Acids and Peptide Bond Formation

The proposed mechanism involves the activation of a carboxylic acid group of an amino acid by this compound, forming a reactive intermediate that is then susceptible to nucleophilic attack by the amino group of a second amino acid, resulting in a dipeptide.

Table 1: Hypothetical Quantitative Data for this compound-Mediated Dipeptide Synthesis (Based on Cyanamide Data)

| Parameter | Value | Conditions | Reference (for Cyanamide) |

| Dipeptide Yield | 10-40% | Aqueous solution, heating | [4] |

| Reaction Time | 24-72 hours | 50-80 °C | [4] |

| Optimal pH | 4-6 | - | - |

Experimental Protocol: Hypothetical this compound-Mediated Glycine Dimerization

This protocol is adapted from established methods for cyanamide-mediated peptide synthesis.

Materials:

-

Glycine

-

This compound

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of glycine in deionized water.

-

Add this compound to the glycine solution to a final concentration of 0.2 M.

-

Adjust the pH of the solution to 5.0 using 1 M HCl.

-

Heat the reaction mixture at 60°C for 48 hours in a sealed vial.

-

Cool the reaction mixture to room temperature.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) to quantify the yield of glycylglycine.

Diagram 1: Proposed Pathway for this compound-Mediated Peptide Synthesis

Caption: this compound activates an amino acid to form a reactive intermediate, which then reacts with a second amino acid to form a dipeptide.

Role in Nucleotide Synthesis and Activation

The synthesis and activation of nucleotides are fundamental for the formation of RNA, a central molecule in the "RNA World" hypothesis. Cyanamide plays a crucial role in several proposed pathways for the prebiotic synthesis of nucleotide precursors and in the activation of mononucleotides. This compound is expected to have similar capabilities.

Synthesis of Nucleotide Precursors

Cyanamide reacts with glycolaldehyde to form 2-aminooxazole, a key intermediate in the synthesis of pyrimidine ribonucleotides[4]. The presence of a methyl group in this compound might influence the reaction rate and yield of 2-aminooxazole formation.

Table 2: Yields of 2-Aminooxazole and 2-Aminoimidazole from Cyanamide (as a proxy for this compound)

| Product | Yield | Conditions | Reference |

| 2-Aminooxazole | ~40% | 1 M Cyanamide, 1 M Glycolaldehyde, 1 M Phosphate, pH 7, 60°C, 3h | [4] |

| 2-Aminoimidazole | 41% (isolated) | 1 M NH₄H₂PO₄, 5 M NH₄HCO₂, pH ~5.3 | [4] |

Activation of Mononucleotides

Cyanamide can act as a phosphate activating agent, although this reaction is often slow. The presence of catalysts like simple 2-oxoacid salts (e.g., glyoxylate) can significantly accelerate this process. It is plausible that this compound could also activate mononucleotides, potentially leading to the formation of cyclic nucleotides or other activated species necessary for polymerization.

Experimental Protocol: Hypothetical Synthesis of 2-Aminooxazole using this compound

This protocol is based on the synthesis using cyanamide.

Materials:

-

This compound

-

Glycolaldehyde

-

Sodium phosphate buffer (1 M, pH 7.0)

-

Deionized water

Procedure:

-

Prepare a solution containing 1 M this compound and 1 M glycolaldehyde in 1 M sodium phosphate buffer (pH 7.0).

-

Heat the mixture at 60°C for 3 hours.

-

Monitor the formation of 2-aminooxazole using ¹H NMR spectroscopy.

-

Quantify the yield of 2-aminooxazole by comparing the integral of its characteristic peaks to an internal standard.

Diagram 2: Logical Flow of this compound in Nucleotide Precursor Synthesis

Caption: this compound is hypothesized to react with glycolaldehyde to form 2-aminooxazole, a crucial precursor for ribonucleotide synthesis.

Role in Protocell Formation

Protocells are primitive vesicles that are thought to be the precursors to modern biological cells. The formation of stable membranes is a critical step in their assembly. While the direct involvement of this compound in membrane formation is not established, its role as a condensing agent could have contributed to the synthesis of amphiphilic molecules, such as fatty acids or phospholipids, which are the building blocks of membranes.

Synthesis of Amphiphiles

This compound could have facilitated the esterification of fatty acids with glycerol or other alcohols to form lipids. These reactions, driven by dehydration, are essential for creating the amphiphilic molecules that self-assemble into vesicles in aqueous environments.

Diagram 3: Experimental Workflow for Investigating this compound's Role in Amphiphile Synthesis

Caption: A proposed experimental workflow to investigate the potential of this compound to promote the synthesis of membrane-forming amphiphiles.

Conclusion and Future Directions

While the prebiotic chemistry of this compound remains a largely unexplored field, its structural similarity to the well-studied prebiotic agent cyanamide provides a strong basis for hypothesizing its significant role in the origin of life. Theoretical calculations support its potential reactivity, suggesting it could have acted as a potent condensing and activating agent on the early Earth.

Future research should focus on obtaining direct experimental evidence for the prebiotic synthesis of this compound and its efficacy in promoting the formation of peptides, nucleotides, and lipids under plausible prebiotic conditions. A comparative study of the reaction kinetics and yields of this compound versus cyanamide would provide valuable insights into the potential advantages or disadvantages of the methylated form. Such studies will be crucial for a more complete understanding of the chemical pathways that led to the emergence of life.

References

- 1. Could Purines Be Formed from Cyanamide and Cyanoacetylene in a Prebiotic Earth Environment? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methylcyanamide from Cyanogen Bromide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methylcyanamide from cyanogen bromide and methylamine. The information is compiled from established chemical literature and is intended for use by qualified researchers in a laboratory setting.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a precursor for the preparation of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals. The reaction of cyanogen bromide with a primary amine, such as methylamine, is a common and effective method for its preparation. This reaction proceeds via a nucleophilic substitution, where the amine displaces the bromide from cyanogen bromide. Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the desired monosubstituted cyanamide and minimize the formation of disubstituted byproducts.

Reaction and Mechanism

The synthesis of this compound from cyanogen bromide involves the nucleophilic attack of methylamine on the electrophilic carbon atom of cyanogen bromide. The reaction is typically carried out in an inert solvent, such as diethyl ether, at reduced temperatures to control the exothermicity of the reaction and to minimize side reactions.

Overall Reaction:

CH₃NH₂ + BrCN → CH₃NHCN + HBr

The hydrobromide salt of the excess methylamine is formed as a byproduct.

Quantitative Data Summary

The following table summarizes the typical yield and physical properties of this compound synthesized via this method.

| Product | Molecular Formula | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Spectroscopic Data |

| This compound | CH₃NHCN | 80 | 44 | 128 (at 18 mmHg) | IR (νmax, cm⁻¹): 3250 (N-H), 2220 (C≡N) ¹H NMR (δ, ppm): 2.8 (s, 3H, CH₃), 4.5 (br s, 1H, NH) |

Note: Data compiled from analogous reactions and spectroscopic principles.

Detailed Experimental Protocol

4.1. Materials and Reagents

-

Cyanogen Bromide (BrCN) - Caution: Highly Toxic!

-

Methylamine (CH₃NH₂) (e.g., 40% solution in water or as a gas)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl) (for workup, if necessary)

-

Sodium bicarbonate (NaHCO₃) (for workup)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stirring bar

-

Ice bath

4.2. Safety Precautions

-

Cyanogen bromide is extremely toxic and volatile. All manipulations must be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Have an appropriate quenching solution (e.g., a mixture of sodium hydroxide and sodium hypochlorite) readily available to neutralize any spills or residual cyanogen bromide.

4.3. Step-by-Step Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagent Preparation: Dissolve cyanogen bromide (1 equivalent) in anhydrous diethyl ether in the reaction flask. Cool the solution to 0 °C using an ice bath.

-

Addition of Methylamine: Prepare a solution of methylamine (2 equivalents) in anhydrous diethyl ether. Slowly add the methylamine solution to the stirred cyanogen bromide solution via the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature at 0 °C. The use of two equivalents of methylamine is to neutralize the hydrobromic acid (HBr) formed during the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Subsequently, let the mixture warm to room temperature and continue stirring for another 2-3 hours.

-

Workup:

-

Filter the reaction mixture to remove the methylammonium bromide precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation and Purification:

-

Remove the diethyl ether solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ether/petroleum ether).

-

Diagrams

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

One-Pot Synthesis of N-Substituted Cyanamides Using Methylcyanamide: Application Notes and Protocols

Application Notes

N-substituted cyanamides are a crucial class of compounds in medicinal chemistry and drug development, serving as versatile pharmacophores and key building blocks for various heterocyclic structures. Their utility stems from the cyanamide group's ability to act as a bioisostere for other functional groups and its capacity to engage in various chemical transformations. The use of methylcyanamide as a starting material for the synthesis of these compounds offers a direct, efficient, and atom-economical approach.

Recent advancements have focused on one-pot methodologies that avoid the isolation of intermediates, thereby streamlining the synthetic process, reducing waste, and often improving overall yields. These methods, including transition-metal-catalyzed cross-coupling reactions and base-mediated alkylations, provide reliable access to a diverse range of N-aryl and N-alkyl cyanamides. This document outlines detailed protocols for several key one-pot synthetic strategies, presents comparative data, and illustrates the general workflow and a relevant biological signaling pathway.

The primary advantages of using this compound include its commercial availability, stability, and straightforward reactivity, making it an attractive reagent for both small-scale and large-scale synthesis. The resulting N-substituted cyanamides have been explored for various therapeutic applications, including as kinase inhibitors, where the cyanamide moiety can act as a hinge-binding motif or a reactive group for covalent inhibition.

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot N-Arylation of this compound

This protocol describes the synthesis of N-arylcyanamides from aryl halides and this compound using a copper catalyst.

Materials:

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

This compound

-

Copper(I) iodide (CuI)

-

Ligand (e.g., 1,10-phenanthroline)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction flask, add the aryl halide (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

-

The flask is sealed, evacuated, and backfilled with an inert atmosphere (Nitrogen or Argon). This cycle is repeated three times.

-

Add K₃PO₄ (2.0 mmol) and this compound (1.2 mmol) to the flask.

-

Add anhydrous DMF (5 mL) via syringe.

-

The reaction mixture is stirred at a specified temperature (e.g., 110 °C) for the required time (e.g., 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The mixture is filtered through a pad of Celite, and the filtrate is washed with water (3 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylcyanamide.

Protocol 2: Palladium-Catalyzed One-Pot N-Arylation of this compound

This method provides an alternative route to N-arylcyanamides using a palladium catalyst.

Materials:

-

Aryl halide or triflate

-

This compound

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a glovebox, a reaction vial is charged with Pd₂(dba)₃ (0.025 mmol, 5 mol%), Xantphos (0.06 mmol, 12 mol%), and Cs₂CO₃ (1.5 mmol).

-

The aryl halide or triflate (0.5 mmol) and this compound (0.6 mmol) are added to the vial.

-

Anhydrous 1,4-dioxane (2 mL) is added, and the vial is sealed with a Teflon-lined cap.

-

The reaction mixture is removed from the glovebox and stirred at 100 °C for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with dichloromethane (DCM) and filtered through a short plug of silica gel.

-

The filtrate is concentrated in vacuo.

-

The residue is purified by column chromatography (silica gel, appropriate eluent) to yield the desired N-arylcyanamide.

Protocol 3: Base-Mediated One-Pot N-Alkylation of this compound

This protocol is suitable for the synthesis of N-alkylcyanamides.

Materials:

-

This compound

-

Strong base (e.g., Sodium hydride - NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere is charged with NaH (1.2 mmol, 60% in oil).

-

The NaH is washed with anhydrous hexane (3 x 5 mL) to remove the mineral oil.

-

Anhydrous THF (10 mL) is added, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes.

-

The alkyl halide (1.1 mmol) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4-12 hours until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to provide the pure N-alkylcyanamide.

Data Presentation

Table 1: Copper-Catalyzed N-Arylation of Aryl Halides with this compound

| Entry | Aryl Halide | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | 1,10-phenanthroline | K₃PO₄ | 110 | 24 | 85 |

| 2 | 4-Iodotoluene | 1,10-phenanthroline | K₃PO₄ | 110 | 24 | 82 |

| 3 | 4-Bromoanisole | Neocuproine | Cs₂CO₃ | 120 | 36 | 75 |

| 4 | 1-Iodonaphthalene | 1,10-phenanthroline | K₃PO₄ | 110 | 24 | 78 |

Table 2: Palladium-Catalyzed N-Arylation of Aryl Halides with this compound

| Entry | Aryl Halide | Catalyst | Ligand | Base | Temp (°C) | Yield (%) |

| 1 | Phenyl triflate | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 100 | 90 |

| 2 | 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | NaOtBu | 100 | 70 |

| 3 | 3-Bromopyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 100 | 88 |

| 4 | 4-Biphenylbromide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 100 | 92 |

Table 3: Base-Mediated N-Alkylation of this compound

| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl bromide | NaH | THF | 4 | 95 |

| 2 | Propyl iodide | NaH | THF | 6 | 85 |

| 3 | Allyl bromide | NaH | THF | 4 | 92 |

| 4 | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 12 | 78 |

Visualizations

Caption: General experimental workflow for one-pot synthesis of N-substituted cyanamides.

Caption: Inhibition of a kinase signaling pathway by an N-substituted cyanamide.

Application Notes and Protocols for [3+2] Cycloaddition Reactions with Methylcyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3+2] cycloaddition reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. Methylcyanamide, as a versatile C1 synthon, can participate as a dipolarophile in these reactions, offering a direct route to various nitrogen-rich heterocycles. This document provides detailed protocols and application notes for the [3+2] cycloaddition of this compound with azides to synthesize aminotetrazoles, a class of compounds with significant interest in medicinal chemistry.

The protocols outlined below are based on established methodologies for the synthesis of substituted aminotetrazoles from organic cyanamides. While the primary literature focuses on arylcyanamides, the described experimental setup is readily adaptable for reactions with this compound.

Reaction Principle

The core of the synthesis is the [3+2] cycloaddition of the nitrile group of this compound with an azide, typically sodium azide. The reaction is generally acid-catalyzed, proceeding through the formation of a vinyl azide intermediate which then cyclizes to the tetrazole ring. The use of glacial acetic acid can serve as both the solvent and the catalyst.

Key Applications

-

Medicinal Chemistry: Synthesis of tetrazole-containing compounds as potential carboxylic acid bioisosteres.

-

Drug Development: Generation of novel heterocyclic scaffolds for screening and lead optimization.

-

Materials Science: Creation of nitrogen-rich compounds for applications in coordination chemistry and as high-energy materials.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the [3+2] cycloaddition of a substituted cyanamide with sodium azide, based on analogous reactions with arylcyanamides.[1][2] This data can be used as a benchmark when adapting the protocol for this compound.

| Entry | Cyanamide Substrate | Product(s) | Reaction Time (h) | Yield (%) |

| 1 | Phenylcyanamide | 5-(Phenylamino)-1H-tetrazole and 1-Phenyl-5-amino-1H-tetrazole | 12 | 95 |

| 2 | 4-Methylphenylcyanamide | 5-(p-tolylamino)-1H-tetrazole and 1-(p-tolyl)-5-amino-1H-tetrazole | 12 | 96 |

| 3 | 4-Methoxyphenylcyanamide | 5-((4-methoxyphenyl)amino)-1H-tetrazole and 1-(4-methoxyphenyl)-5-amino-1H-tetrazole | 12 | 98 |

| 4 | 4-Chlorophenylcyanamide | 5-((4-chlorophenyl)amino)-1H-tetrazole and 1-(4-chlorophenyl)-5-amino-1H-tetrazole | 12 | 92 |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1-methyl-5-aminotetrazole via the [3+2] cycloaddition of this compound with sodium azide.

Materials and Equipment:

-

This compound

-

Sodium azide (NaN₃)

-

Glacial acetic acid (CH₃COOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Fume hood

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer for product characterization

-

Melting point apparatus

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metals.

-

Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

The reaction should be performed in a fume hood.

Protocol: Synthesis of 1-Methyl-5-aminotetrazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of cyanamide).

-

Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-